
4-Amino-3,3-dimethylbutan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,3-dimethylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 . It is also known by its CAS number 2098068-62-1 .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride is represented by the formula C6H16ClNO . This indicates that the molecule is composed of 6 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
One prominent application area of derivatives similar to 4-Amino-3,3-dimethylbutan-1-ol hydrochloride is in the development of synthesis techniques for creating taurine derivatives using a 'safety-catch' principle for protecting sulfonic acids. This method offers a general approach to sulfonic acid protection and is adaptable to multiparallel formats, making it valuable for synthesizing a wide range of taurine derivatives efficiently and effectively (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Catalysis and Reaction Mechanisms
Another application is found in the synthesis of important intermediates like 3,3-Dimethylbutanol and 3,3-Dimethylbutanal, which are crucial for the production of Neotame, a sweetening agent. This research elucidates the reaction mechanisms and optimization of conditions for synthesizing these intermediates, showcasing the utility of 3,3-dimethyl derivatives in catalytic processes and organic synthesis (Tanielyan & Augustine, 2012).
Environmental Applications
The degradation of similar compounds by bio-electro reactors highlights an environmental application, demonstrating an efficient, economical, and pollution-free method to treat wastewater containing compounds like 4-Amino-dimethyl-aniline hydrochloride, which shares structural similarities with 4-Amino-3,3-dimethylbutan-1-ol hydrochloride. This research suggests potential for these compounds' removal from industrial effluents, contributing to cleaner production processes (Huang Wei, 2007).
Material Science
In material science, derivatives of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride are explored for creating anti-corrosion films on copper alloys. This application underscores the compound's utility in developing coatings that protect metals from corrosion, an important aspect in extending the lifespan of metal components in harsh environments (Yu, Yang, Zhang, Wang, & Gao, 2017).
Propiedades
IUPAC Name |
4-amino-3,3-dimethylbutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,5-7)3-4-8;/h8H,3-5,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNIGWVLAMOTBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,3-dimethylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

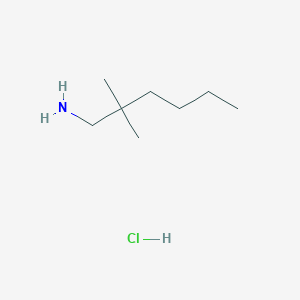
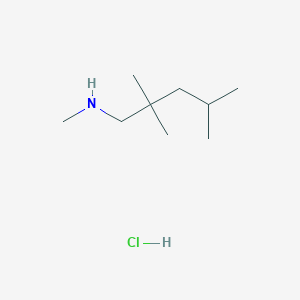
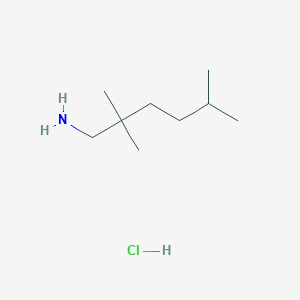

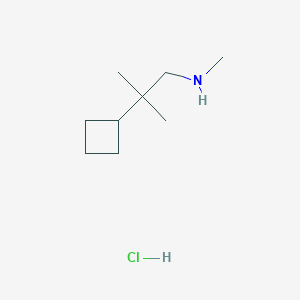
![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)




amine hydrochloride](/img/structure/B1485133.png)
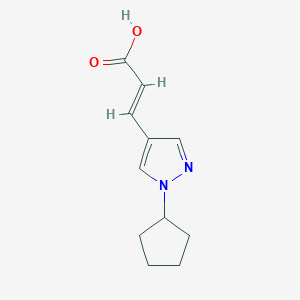
![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)